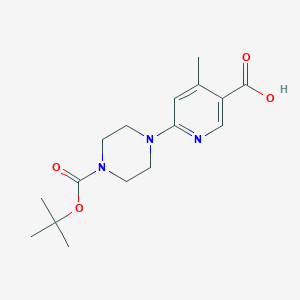
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a nicotinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with nicotinic acid under controlled conditions. The tert-butoxycarbonyl group is introduced to protect the piperazine nitrogen during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the nicotinic acid moiety.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups to the piperazine ring .
Wissenschaftliche Forschungsanwendungen
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially altering their activity. The nicotinic acid moiety may also play a role in these interactions, contributing to the compound’s overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-piperazine: Another piperazine derivative with a tert-butoxycarbonyl group.
4-(tert-Butoxycarbonyl)-1-piperazinyl]acetic acid: Similar structure but with an acetic acid moiety.
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-3-yl)boronic acid: Contains a boronic acid group instead of nicotinic acid.
Uniqueness
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-methylnicotinic acid is unique due to its combination of a piperazine ring with a nicotinic acid moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research .
Eigenschaften
Molekularformel |
C16H23N3O4 |
|---|---|
Molekulargewicht |
321.37 g/mol |
IUPAC-Name |
4-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-11-9-13(17-10-12(11)14(20)21)18-5-7-19(8-6-18)15(22)23-16(2,3)4/h9-10H,5-8H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
PQGHSLXEGNVIMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11804049.png)

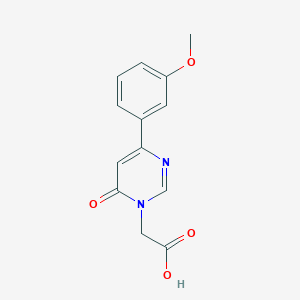
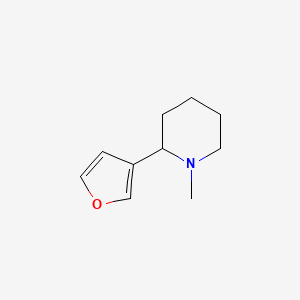
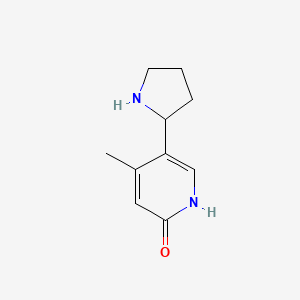



![tert-butyl 3-(aminomethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B11804091.png)
![6-Isopropoxy-2-methylbenzo[d]oxazole](/img/structure/B11804095.png)
![5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde](/img/structure/B11804110.png)
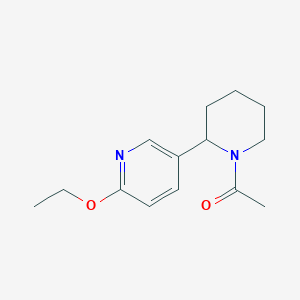
![4-(3,4-Dimethoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11804120.png)
